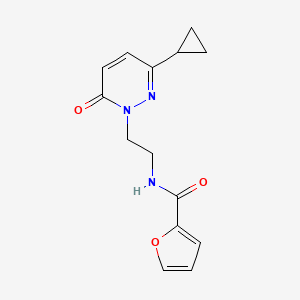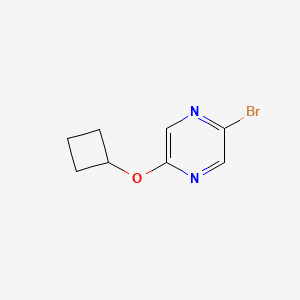![molecular formula C18H12IN3OS B2900053 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide CAS No. 667910-75-0](/img/structure/B2900053.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features an imidazo[2,1-b]thiazole core, a phenyl ring, and an iodobenzamide moiety, making it a unique and potent molecule for various scientific applications.
Mechanism of Action
Target of Action
The primary target of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is the SIRT1 enzyme-peptide substrate complex . SIRT1 is a member of the sirtuin family of proteins, which are known to regulate important biological pathways in bacteria, archaea, and eukaryotes.
Mode of Action
This compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain . This binding lowers the Michaelis constant for acetylated substrates, thereby enhancing the enzyme’s activity .
Biochemical Pathways
The activation of SIRT1 has a broad impact on the cell’s biochemistry. It plays a role in cellular health, aging, inflammation, energy metabolism, and mitochondrial biogenesis . The compound’s effect on SIRT1 can influence these pathways, potentially leading to various downstream effects such as enhanced cell survival, increased longevity, and improved metabolic efficiency .
Pharmacokinetics
Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance cell survival and longevity, reduce inflammation, improve energy metabolism, and stimulate mitochondrial biogenesis . These effects could potentially contribute to the compound’s therapeutic benefits.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility properties suggest that it might be more effective in certain environments (e.g., alcohol or ether) than others (e.g., water or organic solvents) . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule it interacts with .
Cellular Effects
Some imidazo[2,1-b]thiazole derivatives have been shown to have antiproliferative activity against various types of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[2,1-b]thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of imidazo[2,1-b]thiazole derivatives can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of imidazo[2,1-b]thiazole derivatives can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that imidazo[2,1-b]thiazole derivatives can be involved in various metabolic pathways . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazo[2,1-b]thiazole derivatives can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
It is known that imidazo[2,1-b]thiazole derivatives can be directed to specific compartments or organelles . This could include any targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.
Coupling with phenyl ring: The imidazo[2,1-b]thiazole intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the iodobenzamide moiety: Finally, the phenyl-imidazo[2,1-b]thiazole compound is reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodobenzamide moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antifungal, and antiviral properties. It has been studied for its potential to inhibit the growth of various cancer cell lines and pathogens.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is unique due to its specific structure and the presence of the iodobenzamide moiety . Similar compounds include:
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents, leading to variations in their biological activities.
Benzoimidazo[2,1-b]thiazole derivatives: These compounds have a benzo-fused imidazo[2,1-b]thiazole core and exhibit similar biological properties.
Other iodobenzamide derivatives: Compounds with different heterocyclic cores but containing the iodobenzamide moiety also show diverse biological activities.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSUDQTJRPIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2899974.png)
![2-amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2899975.png)


![4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2899981.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2899984.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-difluorobenzamide](/img/structure/B2899986.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2899989.png)


![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)

